molecular formula C11H18O4 B1612837 Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 317338-46-8

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No.: B1612837
CAS No.: 317338-46-8
M. Wt: 214.26 g/mol
InChI Key: WTSFUIKKIMELKH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate typically involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the 1,4-dioxane ring, followed by esterification with methanol in the presence of an acid catalyst . The reaction conditions often include:

    Temperature: 0°C to room temperature

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Tetrahydrofuran (THF) or other suitable organic solvents

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Various substituted esters or amides

Scientific Research Applications

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it could modulate biological activities in novel ways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate stands out due to its specific ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for research and development in multiple scientific fields.

Properties

IUPAC Name

methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSFUIKKIMELKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609453
Record name Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317338-46-8
Record name Methyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ethanol (50 mL) suspension of (1,4-dioxa-spiro[4.5]dec-8-ylidene)-acetic acid methyl ester (6.57 g) obtained in Example (1a) and palladium carbon (10% by weight) was hydrogen-reduced at room temperature for 24 hours. The reaction mixture was filtered and concentrated. The residue was purified by chromatography (hexane/ethyl acetate=5:1) to obtain the title compound (4.99 g, 75%) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.57 g
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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